molecular formula C12H20N2O B101850 Cytisine, tetrahydro-12-methyl- CAS No. 18161-95-0

Cytisine, tetrahydro-12-methyl-

Cat. No. B101850
CAS RN: 18161-95-0
M. Wt: 208.3 g/mol
InChI Key: ONDDMIQCYQALKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytisine, tetrahydro-12-methyl-, is a naturally occurring alkaloid found in the seeds of the Laburnum anagyroides and Cytisus laburnum plants. It has been used as a smoking cessation aid in Eastern Europe for decades and is gaining popularity as a potential treatment for nicotine addiction worldwide.

Scientific Research Applications

Synthesis and Nootropic Activity

Research by Tsypysheva et al. (2012) explored the synthesis of derivatives of (–)-cytisine with carbamide and thiocarbamide moieties. These compounds demonstrated specific nootropic activity in vivo, indicating potential applications in enhancing cognitive functions (Tsypysheva et al., 2012).

Neuronal Protection Against Excitotoxic Injury

Li et al. (2013) studied the protective effects of cytisine on cultured cortical neurons against N-methyl-d-aspartate (NMDA)-induced injury. Cytisine was found to protect neurons by reversing intracellular Ca(2+) overload and modulating the expression of certain proteins, indicating its potential in treating central nervous system diseases (Li et al., 2013).

Reduction of Hydroxyl Radicals and Neuroprotection

Ferger et al. (1998) demonstrated that cytisine reduced hydroxyl radical formation in vitro and mitigated dopamine depletion caused by MPTP in mice. This suggests cytisine's role in potentially treating neurodegenerative diseases like Parkinson's Disease (Ferger et al., 1998).

Ligand Activity in Nicotinic Receptors

Slater et al. (2003) investigated the effects of bromination or iodination of cytisine on nicotinic acetylcholine receptor subtypes. This study is crucial for understanding how structural modifications of cytisine influence its interaction with these receptors, which has implications for developing new pharmacological agents (Slater et al., 2003).

Neuroprotective and Biological Effects

Gotti and Clementi (2021) reviewed cytisine's interactions with nicotinic acetylcholine receptors and its neuroprotective and biological effects. This research highlighted the potential of cytisine in neurological and non-neurological diseases (Gotti & Clementi, 2021).

Cytisine as a Scaffold for Ligands

Philipova et al. (2015) used (−)-cytisine as a scaffold for synthesizing novel ligands, demonstrating its utility in chemical synthesis, particularly for Pd-catalyzed asymmetric allylic alkylation (Philipova et al., 2015).

Endoplasmic Reticulum Stress and HepG2 Cells

Yu et al. (2018) found that cytisine induced endoplasmic reticulum stress in HepG2 cells due to calcium overload, providing insights into its effects on liver cancer cells and potential therapeutic applications (Yu et al., 2018).

properties

IUPAC Name

11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDDMIQCYQALKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(C1)C3CCCC(=O)N3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytisine, tetrahydro-12-methyl-

CAS RN

18161-95-0
Record name 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, decahydro-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18161-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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